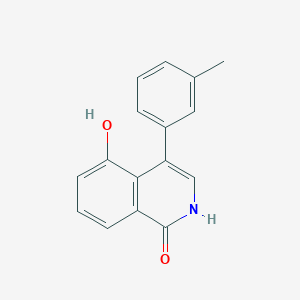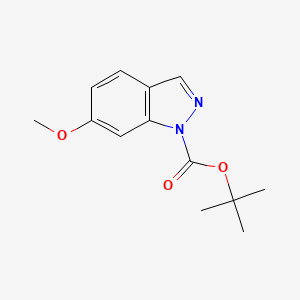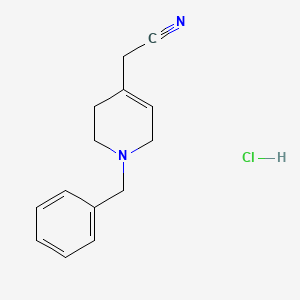
2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C14H17ClN2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride typically involves the reaction of 1-benzyl-1,2,3,6-tetrahydropyridine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for research and industrial applications .
化学反応の分析
Types of Reactions
2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of products depending on the nucleophile used .
科学的研究の応用
2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in studies related to cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine: This compound has a similar structure but differs in its functional groups.
1-Benzyl-1,2,3,6-tetrahydropyridine: This compound is a precursor in the synthesis of 2-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)acetonitrile hydrochloride.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of scientific research .
特性
CAS番号 |
383193-59-7 |
|---|---|
分子式 |
C14H17ClN2 |
分子量 |
248.75 g/mol |
IUPAC名 |
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)acetonitrile;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14;/h1-5,7H,6,8,10-12H2;1H |
InChIキー |
QCXUVUXDZXSSAP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1CC#N)CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



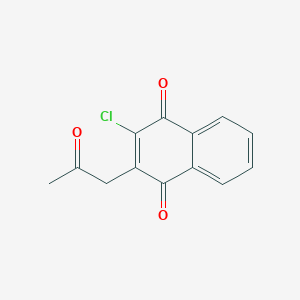







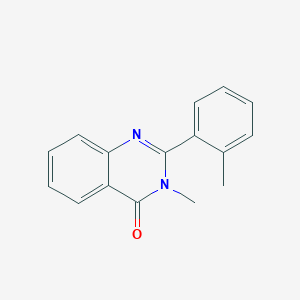
![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)
